molecular formula C19H15N5OS2 B12924335 Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- CAS No. 603932-28-1

Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-

Cat. No.: B12924335
CAS No.: 603932-28-1
M. Wt: 393.5 g/mol
InChI Key: DWUDBCSPYWQHBH-UHFFFAOYSA-N
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Description

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is a complex organic compound with the chemical formula C19H15N5OS2. It is characterized by the presence of a thiazole ring, a quinazoline moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the formation of the quinazoline moiety. The final step involves the coupling of these two intermediates with an acetamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is unique due to the combination of its thiazole, quinazoline, and acetamide groups, which confer a distinct set of chemical and biological properties

Properties

CAS No.

603932-28-1

Molecular Formula

C19H15N5OS2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[4-(1,3-thiazol-4-ylamino)quinazolin-2-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C19H15N5OS2/c1-12(25)21-13-6-8-14(9-7-13)27-19-22-16-5-3-2-4-15(16)18(24-19)23-17-10-26-11-20-17/h2-11H,1H3,(H,21,25)(H,22,23,24)

InChI Key

DWUDBCSPYWQHBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=N2)NC4=CSC=N4

Origin of Product

United States

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